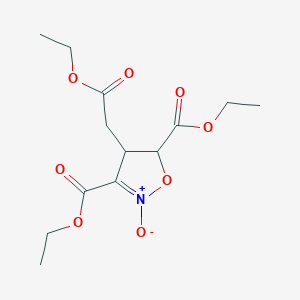
ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate, also known as BDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMP belongs to the class of piperidinecarboxylate compounds and is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
Ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has been investigated for its potential therapeutic applications in several areas of research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has also been investigated for its potential as a neuroprotective agent and for its effects on memory and learning. Additionally, ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has been studied for its potential as an anticancer agent.
Mecanismo De Acción
The exact mechanism of action of ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate is not fully understood, but it is believed to act through modulation of several neurotransmitter systems, including the GABAergic and glutamatergic systems. ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has been shown to increase GABA levels in the brain, which may contribute to its anticonvulsant and anxiolytic effects. ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has also been shown to inhibit the activity of glutamate receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has been shown to have several biochemical and physiological effects, including modulation of neurotransmitter systems, anti-inflammatory effects, and antioxidant effects. ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate in lab experiments is its relatively low toxicity compared to other compounds in its class. Additionally, ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has been shown to have good solubility in water, which makes it easier to work with in lab settings. However, one limitation of using ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate in lab experiments is its limited availability, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate has also been investigated for its potential as an anticancer agent, and future research may explore its mechanism of action in this context. Additionally, further research may investigate the effects of ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate on other neurotransmitter systems and its potential as a treatment for psychiatric disorders such as anxiety and depression.
Conclusion:
ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to improve yield and purity, and it has been investigated for its effects on several neurotransmitter systems and its potential as a neuroprotective and anticancer agent. Further research is needed to fully understand the mechanism of action of ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
Ethyl 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine and subsequent bromination and esterification reactions. The final product is obtained through recrystallization and purification steps. The synthesis method has been optimized to improve yield and purity, and several variations of the process have been reported in the literature.
Propiedades
IUPAC Name |
ethyl 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4/c1-4-23-17(20)12-6-5-7-19(10-12)11-13-8-14(18)16(22-3)9-15(13)21-2/h8-9,12H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKUQYJAPFRWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=C(C=C2OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-methoxy-1-piperidinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4931038.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide](/img/structure/B4931046.png)
![1-{2-(4-methylphenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone dihydrochloride](/img/structure/B4931052.png)
![N-(2-ethoxyphenyl)-2-[(2-thienylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4931056.png)
![2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B4931058.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4931062.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-hydroxy-2-phenylethyl)-4-methoxy-N-methylbenzamide](/img/structure/B4931076.png)
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B4931099.png)

![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide](/img/structure/B4931111.png)
![6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B4931112.png)

